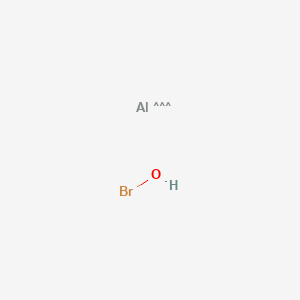

aluminum;hypobromous acid

Description

Significance and Scope of Research in Aluminum-Bromine-Oxygen Chemistry

Research into aluminum-bromine-oxygen chemistry is driven by the diverse applications of the resulting compounds. Aluminum bromide (AlBr₃), for instance, is a powerful Lewis acid used as a catalyst in organic reactions like Friedel-Crafts alkylation. nus.edu.sgontosight.ai Its synthesis involves the direct reaction of aluminum and bromine. webelements.com The presence of oxygen in this system introduces further complexity, leading to the formation of aluminum oxides (alumina) and potentially aluminum oxybromide. ontosight.aiwikipedia.org The interplay between oxidation and halogenation on aluminum surfaces is crucial for understanding corrosion mechanisms and developing new materials. ontosight.ai The scope of this research field encompasses the synthesis of novel compounds, catalytic applications, and the study of surface chemistry and material degradation.

Fundamental Principles of Aluminum Reactivity in Aqueous and Halogenated Environments

Aluminum is a chemically active post-transition metal with a high affinity for oxygen. wikipedia.org This reactivity is controlled by the formation of a thin, tough, and transparent layer of aluminum oxide (Al₂O₃) on its surface upon exposure to air. wikipedia.orgaluminium.org.augsa.gov This passivation layer protects the underlying metal from further reaction under many conditions. wikipedia.orgenergy.gov

In Aqueous Environments: Aluminum's protective oxide layer is stable within a pH range of approximately 4 to 9. corrosionpedia.com Beyond these limits, in more acidic or alkaline solutions, the oxide layer becomes soluble, and the metal can corrode. corrosionpedia.comtotalmateria.com In neutral water, the reaction is thermodynamically favorable but generally does not proceed due to the oxide layer. energy.govyoutube.com If this layer is disrupted, aluminum reacts with water to produce aluminum hydroxide (B78521) and hydrogen gas. totalmateria.comyoutube.comleonardo-energy.org The presence of dissolved salts, particularly chlorides, can also break down the passive film and lead to localized corrosion. wikipedia.orgtotalmateria.com

In Halogenated Environments: Aluminum metal reacts vigorously with halogens, including bromine (Br₂), to form aluminum halides. webelements.comwikipedia.org The reaction with bromine is exothermic and produces aluminum bromide. webelements.comquora.com Certain halogenated organic compounds, such as methyl bromide and carbon tetrachloride, can also be corrosive to aluminum alloys. corrosionpedia.comnc.gov The high reactivity with halogens makes aluminum incompatible with many of these substances, particularly in the presence of moisture. nj.gov

Table 1: Selected Properties of Aluminum

| Property | Value | Reference |

|---|---|---|

| Atomic Number | 13 | wikipedia.org |

| Standard Atomic Weight | 26.982 u | byjus.com |

| Appearance | Silvery-gray metallic | wikipedia.org |

| Density | 2.70 g/cm³ | byjus.com |

| Melting Point | 660.3 °C (1220.5 °F) | byjus.com |

| Boiling Point | 2519 °C (4566 °F) | byjus.com |

| Oxidation State | +3 | wikipedia.org |

| Key Characteristics | Ductile, malleable, corrosion-resistant, excellent thermal and electrical conductor. | wikipedia.orggsa.govazom.com |

Fundamental Principles of Hypobromous Acid Reactivity and Speciation

Hypobromous acid (HOBr) is a weak and unstable inorganic acid. wikipedia.orggeeksforgeeks.org It is typically handled as an aqueous solution, formed by the disproportionation reaction of bromine in water. wikipedia.orgbyjus.com

Speciation: In water, hypobromous acid exists in equilibrium with its conjugate base, hypobromite (B1234621) (OBr⁻). It is a weak acid with a pKa of approximately 8.65, meaning it is only partially dissociated at a neutral pH of 7. wikipedia.orggeeksforgeeks.org

Reactivity: The primary characteristic of hypobromous acid is its role as a potent oxidizing agent and a powerful electrophile. researchgate.netnih.gov Research has shown that HOBr is significantly more reactive than its chlorine counterpart, hypochlorous acid (HOCl), in electrophilic substitution reactions. researchgate.netnih.govnih.gov This high electrophilicity allows it to react rapidly with a wide range of compounds, including phenols, amines, and sulfur-containing compounds. researchgate.netnih.gov The reaction rates are often orders of magnitude higher than those for chlorine under similar conditions. researchgate.net This high reactivity makes it an effective disinfectant and biocide but also suggests it would be highly reactive toward a metallic surface like aluminum, provided the protective oxide layer can be breached. wikipedia.orgpw.live

Table 2: Properties of Hypobromous Acid (HOBr)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | HOBr | wikipedia.org |

| Molar Mass | 96.911 g/mol | wikipedia.orgbyjus.com |

| Appearance | Exists in aqueous solution | wikipedia.org |

| Acidity (pKa) | 8.65 | wikipedia.orggeeksforgeeks.org |

| Key Characteristics | Weak acid, unstable, potent oxidizing agent, strong electrophile. | wikipedia.orgnih.gov |

Table 3: Comparative Reactivity of Hypobromous Acid (HOBr) vs. Hypochlorous Acid (HOCl)

| Compound | Second-Order Rate Constant (k₂) with HOBr (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) with HOCl (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Anisole | 2.3 x 10² | Non-reactive | researchgate.netnih.gov |

| Salicylic Acid | 4.0 x 10⁴ | Non-reactive | researchgate.netnih.gov |

| Uridine | 1.3 x 10³ | Non-reactive | researchgate.netnih.gov |

| 3-Hydroxybenzoic Acid | 5.9 x 10⁴ | 1.1 x 10¹ | researchgate.netnih.gov |

Properties

CAS No. |

109973-80-0 |

|---|---|

Molecular Formula |

AlBrHO |

Molecular Weight |

123.893 |

InChI |

InChI=1S/Al.BrHO/c;1-2/h;2H |

InChI Key |

XNLYYQDZUNCJRA-UHFFFAOYSA-N |

SMILES |

OBr.[Al] |

Synonyms |

ALUMINUM BROMOHYDRATE |

Origin of Product |

United States |

Theoretical and Computational Investigations of Aluminum Hypobromous Acid Derived Systems

Quantum Chemical Approaches to Reaction Pathways and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental interactions and transformations that occur when aluminum and hypobromous acid are brought into contact. These approaches can map out the potential energy surface of the reaction, identifying stable molecules, transition states, and the energy barriers that separate them.

Density Functional Theory (DFT) Studies of Intermolecular Interactions

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. scielo.brresearchgate.net It is particularly effective for investigating the intermolecular forces that govern the initial interactions between aluminum and hypobromous acid. These interactions can range from weak van der Waals forces to stronger dative bonds, where the oxygen or bromine atom of hypobromous acid donates electrons to the electron-deficient aluminum center.

Computational studies on related systems, such as the interaction of aluminum surfaces with oxygen- and halogen-containing molecules, reveal the importance of the initial adsorption geometry and energy. researchgate.net For the aluminum-hypobromous acid system, DFT calculations would likely explore various orientations of the HOBr molecule on an aluminum surface or with an aluminum atom or cluster. The calculations would aim to determine the most energetically favorable binding configurations.

Key parameters that would be investigated include:

Adsorption Energies: The strength of the interaction between the HOBr molecule and the aluminum surface. researchgate.net

Bond Lengths and Angles: Changes in the geometry of the HOBr molecule upon adsorption, such as the elongation of the O-H or O-Br bonds, which can indicate the initial steps of a chemical reaction.

Charge Transfer: The extent of electron density transfer from the hypobromous acid to the aluminum, or vice versa, which is a key indicator of the nature of the chemical bond formed. researchgate.net

Table 1: Hypothetical DFT-Calculated Intermolecular Interaction Parameters for Al-HOBr System This table is a representation of the type of data that would be generated from DFT studies and is based on findings from analogous systems.

| Interaction Site | Adsorption Energy (kJ/mol) | Al-O Bond Length (Å) | Al-Br Bond Length (Å) | Charge Transfer (e) |

|---|---|---|---|---|

| Al(111) - O end | -120 | 2.10 | - | -0.85 |

| Al(111) - Br end | -85 | - | 2.55 | -0.45 |

| Al atom - O end | -95 | 1.95 | - | -0.70 |

| Al atom - Br end | -60 | - | 2.40 | -0.30 |

Ab Initio Calculations on Molecular Structures and Electronic Configurations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.netresearchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular structures and electronic properties. csic.esresearchgate.net

For the aluminum-hypobromous acid system, ab initio calculations would be crucial for accurately determining the geometries and electronic configurations of potential reaction products and intermediates, such as aluminum oxybromide (AlOBr) or aluminum hypobromite (B1234621) (Al(OBr)3). Studies on related hypohalous acids (HOX, where X=F, Cl, Br) have shown that these methods can accurately predict their structures and interaction energies. csic.esresearchgate.net

Ab initio calculations would focus on:

Optimized Geometries: Determining the precise bond lengths and angles of molecules like AlOBr, HAlOBr, and other potential intermediates.

Electronic States: Identifying the ground and excited electronic states of these molecules.

Dipole Moments and Polarizabilities: Calculating the distribution of charge within the molecules, which influences their interaction with other molecules and external electric fields.

Table 2: Hypothetical Ab Initio Calculated Properties for Al-O-Br Species This table presents theoretical data that would be the target of ab initio calculations, based on known data for similar molecules.

| Molecule | Electronic State | Al-O Bond Length (Å) | O-Br Bond Length (Å) | Bond Angle (°) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| AlOBr | ¹Σ⁺ | 1.65 | 1.85 | 115 | 2.5 |

| HAlOBr | ¹A' | 1.70 | 1.88 | 110 | 3.1 |

| Al(OBr)₃ | ¹A₁ | 1.75 | 1.90 | 109.5 | 0 |

Molecular Dynamics Simulations of Interfacial Processes Involving Aluminum and Bromine Species

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time evolution of a system of interacting atoms and molecules. mdpi.com By solving Newton's equations of motion, MD can simulate processes such as diffusion, corrosion, and thin-film growth at an atomistic level. mdpi.comaps.org

In the context of the aluminum-hypobromous acid system, MD simulations would be invaluable for understanding the dynamic processes that occur at the interface between bulk aluminum and a solution or gas containing hypobromous acid and its decomposition products. These simulations often employ reactive force fields (like ReaxFF) that can model the formation and breaking of chemical bonds. aps.org

MD simulations could be used to investigate:

Corrosion Mechanisms: The initial stages of aluminum corrosion, including the penetration of bromine and oxygen species into the aluminum lattice and the formation of an oxide/bromide layer. aps.orgkoreascience.kr

Diffusion of Species: The movement of reactants (HOBr) to the aluminum surface and the diffusion of products (e.g., Al³⁺, Br⁻) away from the surface.

Surface Restructuring: How the aluminum surface reconstructs in response to the adsorption and reaction of hypobromous acid.

Characterization of Reaction Intermediates and Transition States via Computational Methods

A key strength of computational chemistry is its ability to characterize short-lived and highly reactive species, such as reaction intermediates and transition states, which are often difficult to observe experimentally. sobereva.com For the reaction between aluminum and hypobromous acid, several transient species are likely to be involved.

Computational methods can be used to:

Locate Transition States: Identify the geometry of the highest energy point along the reaction coordinate, which represents the bottleneck of the reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which is crucial for understanding the reaction kinetics.

Follow Reaction Pathways: Trace the minimum energy path from reactants to products, revealing the sequence of bond-breaking and bond-forming events. csic.es

Spectroscopic Property Prediction for Validation of Theoretical Models

A critical aspect of computational chemistry is the ability to predict spectroscopic properties that can be directly compared with experimental data. nih.govdtic.mil This comparison serves as a stringent test of the theoretical models and can aid in the interpretation of experimental spectra. For the aluminum-hypobromous acid system, the prediction of vibrational and electronic spectra would be particularly valuable.

The primary spectroscopic techniques that can be simulated include:

Infrared (IR) and Raman Spectroscopy: The prediction of vibrational frequencies and intensities can help to identify the presence of specific functional groups and molecular structures, such as the Al-O, O-Br, and O-H stretching and bending modes. scm.com

UV-Visible Spectroscopy: The calculation of electronic transition energies and oscillator strengths can aid in the identification of species in solution or in the gas phase. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts can provide detailed information about the local chemical environment of specific atoms, such as ²⁷Al. acs.org

Table 3: Hypothetical Predicted Vibrational Frequencies for AlOBr This table illustrates the kind of spectroscopic data that can be generated through computational methods.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|

| Al-O Stretch | 950 | 250 | 50 |

| O-Br Stretch | 650 | 150 | 80 |

| Al-O-Br Bend | 350 | 80 | 30 |

Mechanistic and Kinetic Studies of Reactions Involving Aluminum and Hypobromous Acid

Oxidative Processes Mediated by Aluminum Compounds in Bromine-Containing Systems

Aluminum compounds, particularly aluminum halides like aluminum bromide (AlBr₃), are well-established as potent Lewis acid catalysts in bromination reactions, most notably in the electrophilic aromatic substitution of benzene (B151609) and its derivatives. khanacademy.orglibretexts.orglibretexts.org The catalytic activity of aluminum bromide stems from its ability to accept an electron pair, thereby activating the bromine molecule. khanacademy.org

Activation of Bromine: The Lewis acid catalyst, AlBr₃, reacts with Br₂ to form a highly electrophilic complex, often represented as Br-Br-AlBr₃. libretexts.org

Electrophilic Attack: The benzene ring attacks the terminal, positively polarized bromine atom of the complex, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: The [AlBr₄]⁻ species, formed in the initial step, acts as a base to remove a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and regenerating the AlBr₃ catalyst. libretexts.orgbyjus.com

While this mechanism is well-documented for molecular bromine, the principle of Lewis acid catalysis by aluminum compounds can be extended to systems containing hypobromous acid. Hypobromous acid itself can act as a source of electrophilic bromine. The presence of an aluminum catalyst could potentially enhance its reactivity. In some vanadium-catalyzed oxidative bromination reactions, aluminum bromide is used as a co-catalyst under molecular oxygen, suggesting its role in activating the bromine source. researchgate.net

Table 1: Key Mechanistic Steps in Aluminum-Catalyzed Aromatic Bromination

| Step | Description | Reactants | Intermediates/Products |

| 1 | Activation of Bromine | Br₂, AlBr₃ | Br-Br-AlBr₃ complex |

| 2 | Electrophilic Attack | Benzene, Br-Br-AlBr₃ | Arenium ion, [AlBr₄]⁻ |

| 3 | Deprotonation | Arenium ion, [AlBr₄]⁻ | Bromobenzene, HBr, AlBr₃ |

The surface of metallic aluminum is invariably covered by a thin, passivating layer of aluminum oxide (Al₂O₃). binghamton.edu This layer is typically amorphous and protects the bulk metal from further reaction. binghamton.edu However, the aluminum oxide surface itself is chemically active and can mediate a variety of reactions. byjus.com Aluminum oxide is amphoteric, meaning it can react with both acids and bases. byjus.comunacademy.com

In the context of halogen chemistry, the aluminum oxide surface can play a significant role. For instance, the reaction of metallic aluminum with elemental bromine is often characterized by an induction period, during which the bromine penetrates this protective oxide layer. youtube.comyoutube.com The reaction of aluminum oxide with hot, dilute hydrochloric acid to form aluminum chloride and water is well-documented. byjus.comunacademy.com A similar reaction would be expected with hydrobromic acid.

The surface of alumina (B75360) (Al₂O₃) possesses hydroxyl groups that can participate in heterogeneous reactions. Studies on the interaction of carboxylic acids with α-Al₂O₃ have shown that the surface hydroxyl groups are reactive sites. copernicus.org It is plausible that hypobromous acid, being a weak acid, could interact with the alumina surface in a similar manner. The surface could facilitate the decomposition of HOBr or its reaction with other adsorbed species. The Lewis acid sites on the alumina surface could also coordinate with the oxygen atom of hypobromous acid, potentially weakening the O-Br bond and enhancing its electrophilicity. Research on mesoporous alumina has highlighted the importance of its surface chemistry in various applications, which could be extended to catalytic and reactive processes involving bromine compounds. tandfonline.com

Aluminum's Catalytic Role in Bromination Reactions

Electrophilic Reactions of Hypobromous Acid with Metallic Aluminum and its Derivatives

The reaction of hypobromous acid with metallic aluminum is anticipated to be an electrophilic process. Hypobromous acid (HOBr) is known to be a more potent electrophile than hypochlorous acid (HOCl) and reacts rapidly with electron-rich compounds. researchgate.net The initial step in the reaction with aluminum metal would involve the penetration of the passivating aluminum oxide layer. youtube.comyoutube.com Once the underlying metal is exposed, a vigorous reaction is expected.

The direct reaction of aluminum with elemental bromine is highly exothermic and produces aluminum bromide. youtube.comrsc.org A similar outcome would be expected with hypobromous acid, with the formation of aluminum bromide and/or aluminum oxybromide species. The kinetics of this reaction would likely be complex, influenced by factors such as the thickness and integrity of the oxide layer, the pH of the solution (which affects the speciation of hypobromous acid), and the temperature.

Studies on the reductive removal of bromate (B103136) using acid-washed aluminum scrap have shown that the removal of the oxide layer is crucial for the reaction to proceed. nih.gov The reaction mechanism was attributed to both reduction and adsorption, with acidic conditions significantly improving the bromate removal capacity. nih.gov This suggests that the reaction of hypobromous acid with aluminum would also be favored under acidic conditions, where the oxide layer is more soluble. The rate of reaction would likely be controlled by the diffusion of reactants to the surface and the desorption of products.

The reaction between aluminum and hypobromous acid is expected to yield various brominated aluminum species. The primary product of the direct reaction between aluminum and bromine is aluminum tribromide (AlBr₃), which exists as the dimer Al₂Br₆ in the solid state. wikipedia.org In aqueous environments, aluminum bromide hydrolyzes to form aluminum hydroxide (B78521) and hydrobromic acid. nus.edu.sg

In the presence of oxygen and water from the hypobromous acid solution, the formation of aluminum oxybromide (AlOBr) is also possible. dtic.mil These compounds are structurally related to other aluminum oxyhalides. The transformation of these primary products would be dependent on the reaction conditions. For instance, in an aqueous environment, aluminum bromide would likely be present as hydrated aluminum ions and bromide ions.

Furthermore, the interaction of brominated compounds with aluminum surfaces can lead to various transformations. For example, in the context of e-waste recycling, brominated flame retardants can be transformed in the presence of metals. gdut.edu.cn While not directly involving hypobromous acid, this illustrates the potential for aluminum to mediate the transformation of brominated compounds. The stability of the formed brominated aluminum species would also be a critical factor, with hydrolysis being a significant pathway for transformation in aqueous systems. nus.edu.sg

Reaction Kinetics and Mechanisms at Aluminum Surfaces

Kinetics of Bromate Formation and Decomposition in the Presence of Aluminum

The formation of bromate (BrO₃⁻) from the oxidation of bromide is a significant concern in water treatment processes like ozonation. nih.govacs.orgndsu.edu The reaction proceeds through a complex mechanism involving both molecular ozone and hydroxyl radicals, with hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻) as key intermediates. acs.org

The presence of aluminum and its compounds can influence the kinetics of bromate formation and decomposition. Heterogeneous catalytic ozonation using metal oxides, including alumina (Al₂O₃), has been investigated as a means to control bromate formation. rsc.org Some studies have shown that catalysts like MnOₓ/Al₂O₃ can inhibit bromate formation by promoting the reduction of BrO₃⁻ and HOBr. rsc.org

Conversely, the surface of aluminum compounds could also potentially catalyze the oxidation of hypobromite to bromate. The kinetics of hypobromous acid disproportionation are known to be complex and pH-dependent, with the reaction being second order with respect to HOBr. nih.gov The presence of a catalytic surface like alumina could alter the rate and mechanism of this disproportionation, which can lead to bromate.

Studies on the removal of bromate from water have utilized various aluminum-based materials. Amorphous aluminum hydroxide has been shown to effectively adsorb bromate ions. researchgate.net Furthermore, zero-valent aluminum, prepared from acid-washed aluminum scrap, can reductively remove bromate, converting it to bromide. nih.gov The kinetics of this removal process are influenced by temperature and pH. nih.gov

Table 2: Factors Influencing Bromate Kinetics in the Presence of Aluminum

| Factor | Influence on Bromate Formation/Decomposition | Relevant Aluminum Species | Reference |

| Catalytic Ozonation | Inhibition of bromate formation via reduction of HOBr and BrO₃⁻ | MnOₓ/Al₂O₃ | rsc.org |

| Adsorption | Removal of bromate from solution | Amorphous aluminum hydroxide | researchgate.net |

| Reductive Removal | Conversion of bromate to bromide | Zero-valent aluminum (from acid-washed scrap) | nih.gov |

| pH | Affects both bromate formation kinetics and the reactivity of aluminum surfaces | Al, Al₂O₃ | nih.govacs.org |

Reaction Rate Determinations of Hypobromous Acid Disproportionation and Interactions

The stability and reactivity of hypobromous acid (HOBr) are critical in various chemical systems, from water treatment to atmospheric chemistry. Its decomposition, primarily through disproportionation, and its reactions with other species have been the subject of detailed kinetic studies.

The disproportionation of hypobromous acid is a process where one molecule of HOBr is oxidized while another is reduced, leading to the formation of bromate (BrO₃⁻) and bromide (Br⁻) ions. This reaction is known to be slow, with its rate heavily dependent on the pH of the solution. core.ac.uk The reaction is second-order with respect to the concentration of hypobromous acid. acs.orgcore.ac.uk

The rate of disproportionation reaches its maximum in the pH range of 3 to 8. core.ac.ukacs.org Below pH 3, the rate is suppressed due to the reversibility of the initial steps in the decomposition mechanism. core.ac.ukcore.ac.uk Above pH 8, the rate decreases significantly as the hypobromous acid deprotonates to form the less reactive hypobromite ion (OBr⁻). core.ac.ukacs.org The much slower reaction between two hypobromite ions becomes the predominant pathway at a pH greater than 11. core.ac.uk

The general rate expression for the disproportionation of total bromine(I) (the sum of HOBr and OBr⁻) is given as: -d[Br(I)]/dt = n{(c/(c + [H⁺]))k₁ₐ + k₈[B])[HOBr]² + k₁₈[OBr⁻]²} core.ac.ukacs.org

This decomposition can be catalyzed by general bases such as carbonate (CO₃²⁻) and hydrogen phosphate (B84403) (HPO₄²⁻). core.ac.ukacs.org The stoichiometry of the reaction, represented by 'n', varies with pH. Below a pH of 4, 'n' is 5, corresponding to the formation of Br₂ and BrO₃⁻. From pH 4 to 7, 'n' changes from 5 to 3. Above pH 8, the first observable product is the bromite (B1237846) ion (BrO₂⁻), with an initial 'n' value of 2. acs.orgcore.ac.uk

The following table summarizes the key rate constants for the disproportionation of hypobromous acid at 25.0 °C.

Table 1: Rate Constants for Hypobromous Acid Disproportionation

| Reaction | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| HOBr + HOBr | k₁ₐ = 2 x 10⁻³ M⁻¹s⁻¹ | pH 3-8 | core.ac.ukacs.org |

| OBr⁻ + OBr⁻ | k₁₈ = 6 x 10⁻⁷ M⁻¹s⁻¹ | pH > 11 | core.ac.uk |

| General-base catalysis by HPO₄²⁻ | k₈ = 0.05 M⁻²s⁻¹ | - | acs.org |

| General-base catalysis by CO₃²⁻ | k₈ = 0.33 M⁻²s⁻¹ | - | acs.org |

Beyond self-disproportionation, hypobromous acid readily interacts with a wide array of inorganic and organic compounds. The kinetics of these reactions are crucial for understanding its impact in biological and environmental systems. For instance, the reaction of HOBr with protein components has been studied to understand cellular damage. The second-order rate constants for these reactions at pH 7.4 and 22°C vary significantly depending on the specific amino acid residue, spanning eight orders of magnitude. The general order of reactivity is: Cys > Trp ≈ Met ≈ His ≈ α-amino > disulfide > Lys ≈ Tyr >> Arg > backbone amides > Gln/Asn. researchgate.net Notably, for most residues, hypobromous acid reacts 30 to 100 times faster than hypochlorous acid (HOCl). researchgate.net

Hypobromous acid also engages in rapid redox reactions with other oxyhalogen species. The reaction with chlorine(III) (as chlorous acid, HClO₂) proceeds through a two-step mechanism involving the formation of a BrClO₂ intermediate. unacademy.com The rate constants for these steps have been determined under acidic conditions.

Table 2: Rate Constants for the Reaction of Hypobromous Acid with Chlorous Acid

| Reaction | Rate Constant | Conditions | Reference |

|---|---|---|---|

| HClO₂ + HOBr ⇌ BrClO₂ + H₂O | k₃ = (3.34 ± 0.02) x 10⁴ M⁻¹s⁻¹ | pH 1.0-3.0, 25.0 °C | unacademy.com |

| BrClO₂ + H₂O ⇌ HClO₂ + HOBr | k₋₃ = (3.5 ± 1.3) x 10³ s⁻¹ | pH 1.0-3.0, 25.0 °C | unacademy.com |

| BrClO₂ + ClO₂⁻ → 2ClO₂ + Br⁻ | k₄ = (2.9 ± 1.0) x 10⁷ M⁻¹s⁻¹ | pH 1.0-3.0, 25.0 °C | unacademy.com |

The reaction of hypobromous acid with nitrite (B80452) ion (NO₂⁻) is another significant interaction, proceeding via a bromine-atom transfer mechanism. This reaction involves an equilibrium with nitryl bromide (BrNO₂), which is then subject to further rapid reactions. mdpi.com

Electrochemical Analysis of Aluminum Behavior in Bromine Enriched Acidic Media

Corrosion Mechanisms of Aluminum in Hydrobromic Acid Environments

Aluminum's protective passive oxide film is susceptible to breakdown in acidic and basic solutions. ijirset.com In environments containing hydrobromic acid (HBr), the corrosion rate of aluminum is observed to accelerate significantly with increases in both the acid concentration and the ambient temperature. researchgate.netresearchgate.net The presence of halide ions, such as bromide, facilitates the localized dissolution of the protective oxide film, a process commonly known as pitting corrosion. sapub.org

Evaluation of Corrosion Inhibitors and Adsorption Isotherms

The corrosion of aluminum in HBr can be mitigated through the use of inhibitors, which typically function by adsorbing onto the metal's surface. researchgate.net Organic compounds, particularly those containing nitrogen, sulfur, and oxygen, are often effective due to their ability to form a protective barrier. mdpi.com

Studies have investigated nonionic surfactants as corrosion inhibitors for aluminum in HBr solutions. researchgate.net Research shows that substances like Tween 80, polyethylene (B3416737) glycol 400, and coco glucoside exhibit significant inhibitory action. researchgate.net The efficiency of these inhibitors increases with their concentration but tends to decrease as the temperature rises. researchgate.netbioline.org.bracademicjournals.org This decrease in efficiency at higher temperatures is often attributed to the increased rate of desorption of the inhibitor molecules from the metal surface. academicjournals.org

The adsorption behavior of these inhibitors on the aluminum surface can be described by various adsorption isotherm models, which provide insight into the interaction between the inhibitor molecules and the metal. mdpi.com Experimental data for nonionic surfactants in HBr have been shown to fit well with the Langmuir, Temkin, and Flory–Huggins adsorption isotherm models. researchgate.net The Langmuir model assumes a monolayer adsorption on the surface, while the Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions. researchgate.netmdpi.commdpi.com The nature of the adsorption, whether physical, chemical, or a mix of both (comprehensive adsorption), can be inferred from thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads). ijirset.comacademicjournals.org

Table 1: Inhibition Efficiency of Nonionic Surfactants in HBr

| Inhibitor | Concentration | Temperature | Inhibition Efficiency (%IE) | Applicable Isotherms |

|---|---|---|---|---|

| Tween 80 | Increasing | Constant | Increases | Langmuir, Temkin, Flory–Huggins |

| PEG 400 | Increasing | Constant | Increases | Langmuir, Temkin, Flory–Huggins |

| Coco Glucoside | Increasing | Constant | Increases | Langmuir, Temkin, Flory–Huggins |

| Tween 80 | Constant | Increasing | Decreases | Langmuir, Temkin, Flory–Huggins |

Temperature and Concentration Effects on Electrochemical Corrosion Parameters

Temperature and the concentration of the corrosive medium are critical factors influencing the electrochemical corrosion of aluminum. In the absence of inhibitors, an increase in either the temperature or the concentration of HBr leads to a marked acceleration of aluminum corrosion. researchgate.net This is reflected in key electrochemical parameters obtained from polarization studies. The corrosion current density (icorr), a direct measure of the corrosion rate, increases with rising temperature and acid concentration. researchgate.netj-cst.org Conversely, the presence of inhibitors leads to a decrease in icorr. ekb.eg

The corrosion potential (Ecorr) can also shift in response to these variables. For instance, in some inhibited systems, Ecorr becomes more negative as temperature increases, suggesting that the anodic dissolution process is more significantly affected than the cathodic reaction. ekb.eg The activation energy (Ea) for the corrosion process can be calculated to understand the effect of temperature. Changes in Ea in the presence of inhibitors can provide further evidence for the mechanism of inhibition, with higher Ea values in the inhibited solution suggesting physical adsorption. academicjournals.org

Advanced Electrochemical Techniques for Interfacial Characterization

To understand the complex interactions at the aluminum-electrolyte interface, researchers employ advanced electrochemical techniques that provide detailed information on corrosion kinetics and surface layer properties.

Potentiodynamic Polarization Studies of Aluminum-Halide Systems

Potentiodynamic polarization is a widely used technique to investigate the corrosion behavior of metals. It involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve, or Tafel plot, provides valuable kinetic information, including the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. ijirset.com

In aluminum-halide systems, these studies reveal the influence of different halide ions on corrosion. For example, potentiodynamic polarization plots of high-purity aluminum in sodium chloride (NaCl), sodium bromide (NaBr), and sodium iodide (NaI) solutions show variations in the pitting potential, which is the potential above which rapid localized corrosion initiates. core.ac.uk Inhibitors affect the polarization curves by shifting the corrosion potential and reducing the corrosion current density. ijirset.com If an inhibitor affects both the anodic and cathodic branches of the curve, it is classified as a mixed-type inhibitor. ijirset.comekb.eg

Table 2: Electrochemical Parameters from Polarization Studies

| System | Condition | Ecorr (V vs. SCE) | icorr (A/cm²) | Inhibitor Type |

|---|---|---|---|---|

| Al in HBr | Uninhibited | Variable | High | N/A |

| Al in HBr | Inhibited | Shifted | Low | Mixed-Type |

| Al in NaCl | Uninhibited | ~ -0.720 | Variable | N/A |

| Al in NaBr | Uninhibited | ~ -0.560 | Variable | N/A |

| Al in NaI | Uninhibited | ~ -0.410 | Variable | N/A |

Electrochemical Impedance Spectroscopy (EIS) for Surface Layer Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the properties of surface films and the kinetics of electrochemical processes at the metal/solution interface. core.ac.uk The technique involves applying a small amplitude AC potential signal over a range of frequencies and measuring the current response. The resulting impedance data, often presented as Nyquist or Bode plots, can be modeled using equivalent electrical circuits (EECs). mdpi.comresearchgate.net

In the context of aluminum corrosion, EIS can distinguish between the resistance of the electrolyte (Rs), the charge transfer resistance (Rct), and the capacitance of the electrochemical double layer (Cdl). The charge transfer resistance is inversely proportional to the corrosion rate; a larger Rct value indicates better corrosion resistance. researchgate.net The appearance of additional elements in the EEC, such as a Warburg impedance, can indicate that the process is under diffusion control. mdpi.com Studies on aluminum in acidic halide solutions show that the addition of effective inhibitors leads to a significant increase in the Rct value and a decrease in the Cdl value, confirming the formation of a protective adsorbed layer on the surface. ijirset.comktu.lt

Surface Science Investigations of Aluminum-Halide Films

To complement electrochemical data, surface science techniques are employed to directly observe the morphology and composition of the films formed on aluminum surfaces. Techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDS), X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD) provide critical insights. mdpi.comresearchgate.netscielo.br

SEM analysis allows for the visualization of the metal surface, revealing features like corrosion pits or the smoother surface characteristic of an effectively inhibited system. scielo.br EDS provides elemental composition analysis of the surface, which can confirm the adsorption of inhibitor molecules by detecting their constituent elements (e.g., N, S, O) or identify the components of corrosion products. ktu.ltscielo.br

XPS is particularly useful for determining the chemical state of elements within the surface film. acs.org In studies of aluminum in chloride media, XPS has been used to analyze the passive layer, identifying species such as aluminum oxides (Al₂O₃), aluminum hydroxides, and even small amounts of Al-Cl species in the film after electrochemical cycling. acs.orgmdpi.com Similarly, in bromide-based systems, XPS and XRD can be used to identify the specific oxides and other corrosion products that form on the metal surface. mdpi.comresearchgate.net These surface analyses confirm that in aggressive halide environments, the protective film is composed mainly of aluminum oxides and hydroxides, and the corrosive attack is often localized. scispace.com

Spectroscopic Characterization of Surface Species

Spectroscopic techniques are crucial for identifying the chemical nature of the species that form on the aluminum surface during corrosion in bromine-enriched acidic media. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) provide detailed information about the elemental composition and chemical bonding within the surface layer. mdpi.combris.ac.ukresearchgate.net

Studies employing XPS have been instrumental in characterizing the surface films on aluminum. bris.ac.uk In environments containing bromide, XPS analysis can detect the presence of aluminum-oxygen (Al-O) and aluminum-hydroxide (Al-OH) bonds, characteristic of aluminum oxides and hydroxides, which are the primary components of the passive film. diva-portal.org For instance, the Al 2p peak in XPS spectra is sensitive to the chemical environment of the aluminum atom. Analysis of aluminum surfaces exposed to bromide-containing solutions has shown Al:Br ratios on the catalytic surface, suggesting the direct bonding of bromine to the aluminum surface. mdpi.com The binding energies for Al 2p in aluminum oxide are typically observed around 76.1 eV. researchgate.net Furthermore, the Br 3d core-level peaks can be assigned to bromide species on the aluminum surface. researchgate.net FTIR spectroscopy complements XPS by identifying functional groups. It has been used to verify the retention of acids on aluminum particle surfaces by detecting interfacial C-O bonding modes, as well as carboxylate and carbonyl moieties. mdpi.com In the context of bromine-enriched media, FTIR could potentially identify vibrations associated with Al-Br bonds or changes in the structure of the surface hydroxyl groups upon interaction with bromide.

Table 1: Representative XPS Binding Energies for Species on Aluminum Surfaces

| Species | XPS Peak | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Aluminum Oxide | Al 2p | 76.1 | researchgate.net |

| Bromide on Al | Br 3d | 71.0 | researchgate.net |

| Phosphorous on Al | P 2p | 133.4 | mdpi.com |

| Phosphorous on Al | P 2s | 191.3 | mdpi.com |

Morphological Analysis of Corroded Aluminum Surfaces

The morphology of aluminum surfaces after exposure to corrosive environments provides direct visual evidence of the nature and severity of the attack. Scanning Electron Microscopy (SEM) is a widely used technique for this purpose, offering high-resolution images of the surface topography. azom.com

In acidic media, particularly those containing halide ions, aluminum is susceptible to localized corrosion phenomena such as pitting and intergranular corrosion. ampp.org SEM analysis of aluminum surfaces corroded in acidic solutions reveals distinct morphological changes. researchgate.netmdpi.com In the absence of inhibitors, aggressive attack by the acidic medium can lead to the dissolution of the protective oxide layer and the formation of a severely corroded surface. mdpi.com The presence of bromide ions is known to accelerate this process.

SEM studies combined with Energy Dispersive X-ray Spectroscopy (EDX) can map the elemental distribution on the corroded surface, confirming the localized concentration of species. ampp.org For example, after immersion in corrosive solutions, SEM images can show the development of corrosion around intermetallic particles present in aluminum alloys. ampp.org Focused Ion Beam (FIB) milling can be used in conjunction with SEM to obtain cross-sectional views, revealing the subsurface microstructure and the depth of corrosion penetration, such as intergranular attack that can extend deep into the bulk alloy. ampp.org The morphology of the corroded surface often features pits of varying sizes and densities, and in some cases, a thin protective layer formed by corrosion inhibitors can be visualized. ekb.egresearcher.life

Table 2: Summary of Morphological Observations on Corroded Aluminum Surfaces from SEM Studies

| Environment | Key Morphological Features | Analytical Technique | Reference |

|---|---|---|---|

| Acidic Solution (General) | Severe uniform corrosion, dissolution of oxide layer | SEM | mdpi.com |

| Acid Chloride Solution | Formation of a thin inhibitory protective layer | SEM | ekb.eg |

| Seawater Solution | Pitting initiation at intermetallic particles | SEM-EDX | ampp.org |

| Seawater Solution | Deep intergranular corrosion (up to 160 µm) | FIB-SEM | ampp.org |

| Acid Chloride with Inhibitor | Reduced surface damage, presence of protective film | SEM | nih.gov |

Environmental Chemistry and Water Treatment Research

Aluminum-Based Strategies for Bromate (B103136) Control in Aqueous Systems

Aluminum-based materials and technologies offer promising strategies for mitigating bromate (BrO₃⁻), a carcinogenic disinfection byproduct, in water. Research has focused on both adsorption and electrochemical methods to effectively remove this contaminant from aqueous environments.

Aluminum hydroxide (B78521) and related compounds, particularly layered double hydroxides (LDHs), have been extensively studied for their ability to remove bromate from water through adsorption. LDHs are a class of materials with large surface areas and high anion exchange capacities.

Research into flower-like Mg-Al-layered double hydroxides (FHMA) has shown that after calcination at 600°C, the resulting material is an effective adsorbent for bromate. researchgate.net The mechanism involves the reconstruction of the layered structure upon the uptake of bromate anions, a phenomenon known as the "reformation effect". researchgate.net The adsorption process in this system is well-described by the Langmuir isotherm and pseudo-second-order kinetic models. researchgate.net Similarly, Fe(II)-Al(III) LDHs demonstrate a dual-function mechanism of both adsorption and chemical reduction of bromate. researchgate.netlibretexts.org In these systems, bromate can be adsorbed onto the LDH surface and simultaneously reduced to non-harmful bromide by the Fe(II) present in the structure. researchgate.net Under neutral to alkaline conditions (pH 7.0–11.0), Fe-Al LDHs can achieve complete removal of bromate. libretexts.org

Studies using meta-aluminate intercalated mafic hydrotalcite, another form of LDH, have shown high remediation efficiency. Under optimal conditions (pH 6, 25°C), this material can achieve up to 97.3% bromate removal. copernicus.org The mechanism is attributed to the "memory effect" of hydrotalcite, where bromate ions in the water replace the interlayer meta-aluminate (AlO₂⁻) ions in the LDH structure. copernicus.org Furthermore, under neutral or acidic conditions, the precipitation of aluminum hydroxide (Al(OH)₃) colloidal particles can provide additional sites for bromate adsorption. copernicus.org

| Adsorbent Material | Removal Efficiency (%) | Equilibrium Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Meta-aluminate Intercalated Mafic Hydrotalcite (LDH-2) | 97.3 | 0.4006 | 5-6 | copernicus.org |

| Conventional Hydrotalcite (LDH-1) | 91.1 | 0.374 | 6 | copernicus.org |

| Calcined Flower-like Mg-Al-LDH (Mg/Al ratio 2:1) | Effective Removal | N/A | N/A | researchgate.net |

| Fe(II)-Al(III) LDH | Complete Removal | N/A | 7.0-11.0 | libretexts.org |

Electrocoagulation (EC) is an electrochemical water treatment process where coagulants are generated in-situ by the electro-dissolution of a sacrificial anode. The use of aluminum electrodes in EC systems has proven to be a highly efficient and clean process for removing bromate from aqueous solutions. mdpi.comcopernicus.org

During the EC process with aluminum electrodes, the anode dissolves to produce aluminum ions (Al³⁺). chemeurope.com These ions then undergo hydrolysis to form various monomeric and polymeric aluminum hydroxide species, ultimately leading to the formation of aluminum hydroxide (Al(OH)₃). chemeurope.com These freshly formed hydroxides act as coagulants, effectively removing pollutants like bromate through surface complexation and electrostatic attraction, trapping them in the resulting flocs.

Detailed studies have demonstrated the effectiveness of this method, achieving significant bromate removal under optimized operating conditions. Research has shown that factors such as initial pH, initial bromate concentration, current density, and temperature significantly influence the removal efficiency. mdpi.comcopernicus.org One study achieved 97% bromate removal in just 10 minutes using Al/Al electrodes. mdpi.comcopernicus.org

| Parameter | Optimal Value |

|---|---|

| Initial pH | 3.7 |

| Initial Bromate Concentration | 100 mg/L |

| Current Density | 22.7 mA/cm² |

| Salt Concentration (NaCl) | 1.5 g/L |

| Temperature | 25°C |

| Electrolysis Time | 10 min |

| Resulting Removal Efficiency | 97% |

Data sourced from studies by Ghalwa et al. mdpi.comcopernicus.org

Adsorption Processes of Bromate on Aluminum Hydroxide Species

Understanding Bromate Formation Pathways in Aluminum-Catalyzed Oxidation Processes

The formation of bromate during water treatment, especially during ozonation, is a complex process. While aluminum compounds are primarily used for bromate removal, understanding the influence of aluminum surfaces on oxidation pathways is crucial for comprehensive water quality management.

Contrary to promoting the oxidation of bromide to bromate, research indicates that aluminum oxide (Al₂O₃) surfaces tend to inhibit or minimize bromate formation during catalytic ozonation processes. mdpi.comtestbook.com This effect is attributed to the catalytic properties of the alumina (B75360) surface, which influence the decomposition of ozone and the availability of reactive oxygen species.

The primary mechanism for this inhibition involves the accelerated decomposition of aqueous ozone on the catalyst surface. testbook.com This rapid decomposition reduces the concentration of molecular ozone available to participate in the direct oxidation of bromide ions to hypobromite (B1234621) (OBr⁻) and hypobromous acid (HOBr), which are key intermediate steps in bromate formation. copernicus.orgtestbook.com Studies using Al₂O₃ as a catalyst during the ozonation of bromide-containing water reported a 20.8% reduction in the final bromate concentration compared to ozonation alone. mdpi.com Other research has similarly observed that in a γ-Al₂O₃/O₃ system, the rate of bromate formation is significantly slowed. science.gov

The formation of bromate during oxidation processes like ozonation is highly dependent on a variety of environmental and operational factors. The interplay between these factors determines the reaction pathways and the final yield of bromate.

Key factors influencing bromate formation include the initial bromide ion concentration, ozone dosage, pH, temperature, and the presence of dissolved organic matter (DOM). testbook.comscience.govgrafiati.comepfl.ch

Bromide and Ozone Concentration : Higher concentrations of both initial bromide and applied ozone are strong predictors of increased bromate formation. testbook.com

pH : pH plays a critical role by affecting ozone stability and the speciation of bromine. At lower pH, ozone is more stable and the formation of hydroxyl radicals is slower, which can limit certain bromate formation pathways. epfl.ch However, studies have also shown that bromate formation can increase with pH in certain ranges. grafiati.com

Temperature : Higher water temperatures generally lead to increased bromate formation for a given ozone exposure, partly because reaction rates increase with temperature. grafiati.comepfl.ch For instance, one study observed that at an ozone dose of 2.5 mg/L, the bromate formed was 22 µg/L at 5°C but rose to 37 µg/L at 24°C. grafiati.com

| Factor | Influence on Bromate Formation | Reference |

|---|---|---|

| Bromide Ion Concentration | Increases with higher concentration | testbook.comscience.gov |

| Ozone Dose | Increases with higher dose | grafiati.comepfl.ch |

| pH | Complex role; influences ozone stability and reaction pathways | grafiati.comepfl.ch |

| Temperature | Increases with higher temperature | grafiati.comepfl.ch |

| Dissolved Organic Matter (DOM) | Generally inhibitory due to competition for oxidants | epfl.ch |

| Alkalinity (Carbonate) | Complex role; scavenges •OH but can form other oxidants | epfl.ch |

Catalytic Influence of Aluminum Oxide on Bromide Oxidation

Atmospheric and Aqueous Phase Reactions of Hypobromous Acid in the Presence of Aluminum Particulates

Hypobromous acid (HOBr) is a key intermediate species in atmospheric bromine chemistry, linking inorganic bromine to other important chemical families. science.gov Its reactions on the surfaces of atmospheric aerosols, including mineral dust which contains aluminum, are critical for understanding halogen activation and ozone depletion.

While extensive research has focused on the uptake of HOBr on sulfuric acid and sea salt aerosols, direct studies on pure aluminum particulates are less common. science.gov However, research on mineral dust proxies, which are rich in aluminosilicates, provides insight into potential reaction pathways. Studies on Arizona Test Dust (ATD), a common mineral dust analog, have investigated the heterogeneous uptake of atmospheric radicals. copernicus.org Although these studies often focus on species like HO₂ radicals, they establish that mineral dust surfaces containing aluminum are reactive sites. researchgate.netcopernicus.org

More directly, research on heterogeneous photocatalysis has shown that alumina (Al₂O₃) surfaces can play an active role in reaction cycles involving bromine species. nih.gov In one system, an Al₂O₃ support was crucial for a process where bromide was oxidized and hydrogen peroxide was generated, which then reacted to produce HOBr in situ. nih.gov This demonstrates that aluminum oxide surfaces can act as a locus for reactions involving the formation and potential subsequent reactions of hypobromous acid. In the aqueous phase, HOBr is known to be a reactive oxidant that can engage in reactions with various compounds. researchgate.net The presence of suspended aluminum-containing particulates from sources like dust deposition could provide surfaces for these aqueous reactions to occur. copernicus.org

Synthesis, Structure, and Reactivity of Relevant Aluminum Bromine Compounds

Synthetic Methodologies for Aluminum Bromide and Related Aluminum Halides

The preparation of aluminum bromide and other aluminum halides can be achieved through several synthetic routes, primarily involving direct combination of the elements or through electrochemical and exchange reactions.

Direct Synthesis from Elemental Precursors

The most common method for synthesizing anhydrous aluminum bromide (AlBr₃) is the direct reaction of aluminum metal with liquid or gaseous bromine. youtube.comquora.comaluminummanufacturers.orgwebelements.com This reaction is highly exothermic, often proceeding with significant release of heat and light, and is typically performed in a controlled environment to manage its vigor. youtube.compurdue.edu

The reaction can be represented by the following equation: 2Al(s) + 3Br₂(l) → Al₂Br₆(s) webelements.compurdue.edu

The product, aluminum bromide, exists as a dimer, Al₂Br₆, in the solid state and in the gas phase at lower temperatures. solubilityofthings.comcymitquimica.com It is a colorless crystalline solid in its pure, anhydrous form. solubilityofthings.comorchidsinternationalschool.com

This direct synthesis approach is also applicable to other aluminum halides, such as aluminum chloride (AlCl₃) and aluminum iodide (AlI₃), by reacting aluminum with the corresponding halogen. webelements.comnumberanalytics.com

Electrochemical and Halide Exchange Routes

Electrochemical methods offer an alternative pathway for the synthesis of aluminum bromide. This process involves the use of an electrochemical cell with an aluminum anode and an electrolyte solution containing a source of bromide, such as hydrogen bromide dissolved in an aprotic solvent. nus.edu.sggoogle.com The reaction is initiated by passing an electric current through the cell, after which it can proceed without additional electrical power. google.com This method allows for the production of a solution of aluminum bromide, and if the concentration exceeds the solubility limit, solid aluminum bromide can also be obtained. google.com Electrochemical synthesis has also been explored for the preparation of various organometallic halides. numberanalytics.comnumberanalytics.comcdnsciencepub.com

Halide exchange reactions provide another route to different aluminum halides. researchgate.netaip.org These reactions involve the exchange of halide ions between an aluminum halide and another halogen-containing compound. For instance, aluminum chloride can be converted to aluminum bromide by reacting it with a suitable bromide source. rsc.org Density functional theory (DFT) studies have shown that the gas-phase halogen exchange reaction between aluminum halides proceeds through a two-step mechanism involving a diamond-core intermediate structure. researchgate.netaip.org The efficiency of these exchange reactions can be influenced by factors such as the nature of the solvent and the presence of catalysts. csic.es

Lewis Acidity and Catalytic Applications of Aluminum Bromide in Organic and Inorganic Synthesis

Aluminum bromide is a potent Lewis acid, a characteristic that underpins its extensive use as a catalyst in a wide range of chemical transformations. solubilityofthings.comorchidsinternationalschool.comnus.edu.sg Its ability to accept a pair of electrons allows it to activate various functional groups, facilitating reactions that are otherwise difficult to achieve.

One of the most prominent applications of aluminum bromide is in Friedel-Crafts reactions, both alkylation and acylation. cymitquimica.comorchidsinternationalschool.comnus.edu.sgsamaterials.comcymitquimica.comnanorh.com In these reactions, aluminum bromide acts as a catalyst by forming a complex with the alkyl or acyl halide, which generates a more electrophilic species that can then react with an aromatic ring. This methodology is fundamental in the synthesis of numerous organic compounds, including pharmaceuticals and fragrances. orchidsinternationalschool.com

Beyond Friedel-Crafts reactions, aluminum bromide catalyzes a variety of other organic transformations, including:

Isomerization reactions: It can promote the rearrangement of the carbon skeleton of organic molecules. samaterials.comcymitquimica.comgoogle.com

Bromination reactions: In conjunction with a bromine source, it can facilitate the bromination of organic substrates. aluminummanufacturers.orgsamaterials.comcymitquimica.com

Polymerization reactions: It is used as a catalyst in the polymerization of certain monomers. samaterials.comcymitquimica.comnanorh.com

Epoxide ring openings: Its Lewis acidity enables the opening of epoxide rings for further functionalization. samaterials.comcymitquimica.com

In inorganic synthesis, the Lewis acidic nature of aluminum bromide is also exploited. It can form adducts and complexes with various inorganic and organometallic species, influencing their reactivity and enabling the synthesis of new compounds. researchgate.netchemrxiv.org The catalytic activity of aluminum bromide can be further enhanced by supporting it on solid materials like silica, creating solid acid catalysts with improved handling and separation characteristics. mdpi.com

Reactivity of Aluminum Compounds with Oxygen-Bromine Species

The interaction of aluminum compounds with species containing oxygen-bromine bonds, such as hypobromite (B1234621) (BrO⁻) and bromate (B103136) (BrO₃⁻), is of significant chemical interest.

While the direct synthesis and characterization of a stable compound like aluminum hypobromite, Al(BrO)₃, is challenging, the potential for such interactions exists. An attempt to prepare aluminum hypobromite by bubbling bromine vapors through an aqueous solution of aluminum hydroxide (B78521) proved difficult due to the amphoteric and weakly basic nature of aluminum hydroxide. youtube.com Sodium hypochlorite (B82951), a related oxygen-halogen species, is known to react with aluminum. quora.com The formation of alkali or alkaline earth metal hypobromite solutions is typically achieved by reacting the corresponding hypochlorite with a bromide ion source. google.com

The reactivity of aluminum with bromate ions (BrO₃⁻) is more established. Aluminum bromate, with the formula Al(BrO₃)₃, is a known compound. americanelements.com It is composed of an aluminum cation (Al³⁺) and three bromate anions. ontosight.ai These compounds have potential applications in catalysis and as oxidizing agents. ontosight.ai

In the context of organic synthesis, sodium hypobromite is used as an oxidizing agent in reactions such as the conversion of d-quinotoxine to "N-bromoquinotoxine" in a formal total synthesis of quinine. uniroma1.it This highlights the potential reactivity of hypobromite species in complex chemical transformations.

Advanced Characterization Techniques in Aluminum Bromine Oxygen Chemistry

Spectroscopic Methods for Elucidating Chemical Structure and Bonding

Spectroscopy is a cornerstone of chemical analysis, providing deep insight into molecular structure and the nature of chemical bonds by observing how molecules interact with electromagnetic radiation. ksu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local environment of specific nuclei. For an aluminum-bromine-oxygen compound, ²⁷Al NMR would be particularly informative. As a quadrupolar nucleus with 100% natural abundance, ²⁷Al provides high sensitivity, though its signals can be broad. huji.ac.il The chemical shift in a ²⁷Al NMR spectrum reveals the coordination environment of the aluminum atom. nih.gov

In amorphous aluminum hydroxides, for instance, solid-state ²⁷Al MAS-NMR has successfully identified tetrahedral, pentahedral, and octahedral coordination states of aluminum. nih.gov Similarly, for a compound like aluminum hypobromite (B1234621), one would expect a specific chemical shift corresponding to aluminum bonded to hypobromite groups. Studies on aluminum oxyhalides have shown distinct peaks for 4-coordinated aluminum species, such as [AlOₙCl₄₋ₙ]⁽¹⁺ⁿ⁾⁻, which appear around 75 ppm. uwo.cascribd.com Any synthesized aluminum hypobromite sample could be analyzed to determine the coordination of aluminum and the presence of any impurities or alternative coordination environments.

Table 1: Representative ²⁷Al NMR Chemical Shifts for Various Aluminum Coordination Environments

| Coordination Environment | Compound Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Tetrahedral (AlO₄) | Amorphous Aluminum Hydroxides | ~60-80 | nih.gov |

| Tetrahedral ([AlOₙCl₄₋ₙ]⁽¹⁺ⁿ⁾⁻) | Aluminum Oxychloride | ~75 | uwo.ca |

| Pentahedral (AlO₅) | Amorphous Aluminum Hydroxides | ~30-40 | nih.gov |

| Octahedral (AlO₆) | Amorphous Aluminum Hydroxides | ~0-10 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org This technique is excellent for identifying functional groups. In the context of an aluminum-bromine-oxygen compound, IR spectroscopy would be crucial for confirming the presence of the hypobromite (BrO⁻) or bromate (B103136) (BrO₃⁻) ions and the Al-O bonds.

The analysis of hexaaquaaluminium(III) bromate trihydrate (Al(H₂O)₆₃·3H₂O) provides a relevant example. researchgate.net In this compound, the vibrational modes of the BrO₃⁻ ion and water molecules are clearly identified. The study confirmed the presence of three distinct bromate groups within the crystal structure. researchgate.net The BrO⁻ ion has a characteristic stretching frequency that would be a key signature. For comparison, studies on related bromate compounds like Eu(BrO₃)₃·9H₂O also show characteristic vibrations for the bromate ion and hydrogen-bonded water molecules. worldscientific.com The position of the Al-O stretching vibration would further confirm the formation of the desired compound.

Table 2: Characteristic IR Absorption Frequencies for Relevant Bonds

| Bond/Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Context |

|---|---|---|---|

| BrO₃⁻ | Symmetric Stretch (ν₁) | ~770-800 | Metal Bromates |

| BrO₃⁻ | Asymmetric Stretch (ν₃) | ~820-840 | Metal Bromates |

| Al-O | Stretch | ~500-700 | Aluminum Oxides/Hydroxides |

| O-H | Stretch (H₂O) | ~3000-3600 | Hydrated Salts |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction and Crystallography for Solid-State Analysis

For example, the crystal structure of hexaaquaaluminium(III) bromate trihydrate was determined to be triclinic, and the analysis provided exact unit cell dimensions and atomic positions. researchgate.net This level of detail is unparalleled for solid-state characterization. Even for materials that are not single crystals, powder X-ray diffraction (PXRD) is invaluable for phase identification, purity assessment, and obtaining information on crystallinity. Studies on aluminum oxyhalides have utilized PXRD to identify crystalline phases like LiAlCl₄ within an amorphous matrix. uwo.ca Similarly, research on various aluminum hydroxides and oxides uses XRD to distinguish between different polymorphs like gibbsite, bayerite, and boehmite. iucr.org

Table 3: Crystallographic Data for a Related Aluminum Bromate Compound

| Parameter | Value |

|---|---|

| Compound | Al(H₂O)₆₃·3H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.536 |

| b (Å) | 11.095 |

| c (Å) | 9.291 |

| α (°) | 106.58 |

| β (°) | 100.42 |

| γ (°) | 113.01 |

| Volume (ų) | 818.1 |

This table is interactive. Click on the headers to sort the data.

Chromatographic and Spectrophotometric Approaches for Reaction Monitoring and Product Identification

The synthesis of a target compound requires careful monitoring to optimize reaction conditions and maximize yield. chromservis.eu Chromatographic techniques, such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC), are essential for this purpose. chemistryhall.comasianpubs.org

TLC is a rapid and inexpensive method to follow the progress of a reaction by separating the starting materials, intermediates, and products based on their polarity. chemistryhall.comresearchgate.net For the synthesis of an aluminum-bromine-oxygen compound, one could monitor the consumption of a starting material (e.g., an aluminum precursor) and the appearance of the product spot on a TLC plate. researchgate.net

Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used to identify volatile byproducts or to analyze ligands released during a reaction. mdpi.com For instance, in the synthesis of PET using organic aluminum catalysts, GC was used to detect the production of corresponding ligands as the reaction proceeded. asianpubs.org Spectrophotometry, which measures the absorption of light, can also be used to monitor reactions if the reactants or products have a distinct absorption spectrum, such as the BrO radical which can be detected in the UV-Vis region. researchgate.net

Table 4: Example of Reaction Monitoring Data Using Chromatography

| Time (hours) | Starting Material Peak Area (GC) | Product Peak Area (GC) | Conversion (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 65 | 35 | 35 |

| 2 | 30 | 70 | 70 |

| 4 | 5 | 95 | 95 |

This table represents hypothetical data illustrating how gas chromatography can be used to monitor the progress of a synthesis.

Microscopic and Surface Analysis Techniques (e.g., SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful combination for characterizing the morphology and elemental composition of a material. alsglobal.senih.gov SEM provides high-magnification images of the sample's surface, revealing details about particle size, shape, and texture. researchgate.netmdpi.com

EDX analysis identifies the elements present in the sample and their relative abundance by detecting the characteristic X-rays emitted when an electron beam interacts with the material. intertek.com For a putative aluminum hypobromite sample, SEM-EDX would be used to visualize the synthesized particles and to confirm the presence and distribution of aluminum, bromine, and oxygen. researchgate.netrdlab137.it This is crucial for verifying that the elements are co-located within the same particles, supporting the formation of the target compound rather than a simple mixture of starting materials. The technique can also identify elemental impurities. rdlab137.it

Table 5: Hypothetical EDX Elemental Analysis Data for Al(BrO)₃

| Element | Atomic % (Theoretical) | Atomic % (Experimental Example) |

|---|---|---|

| Aluminum (Al) | 14.3 | 14.1 |

| Bromine (Br) | 42.9 | 42.5 |

This table shows the theoretical elemental composition of Al(BrO)₃ and provides a column for hypothetical experimental results that would be obtained from an EDX analysis.

Table of Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Aluminum Hypobromite | Al(BrO)₃ |

| Hexaaquaaluminium(III) bromate trihydrate | Al(H₂O)₆₃·3H₂O |

| Aluminum Oxychloride | AlOCl |

| Lithium Tetrachloroaluminate | LiAlCl₄ |

| Aluminum Hydroxide (B78521) | Al(OH)₃ |

| Europium(III) Bromate Nonahydrate | Eu(BrO₃)₃·9H₂O |

| Gibbsite | γ-Al(OH)₃ |

| Bayerite | α-Al(OH)₃ |

Q & A

Basic Research Questions

Q. How does pH influence the speciation of hypobromous acid (HOBr) and its interaction with aluminum alloys?

- Methodological Answer : Hypobromous acid’s speciation is pH-dependent. Below pH 6.5, molecular bromine (Br₂) dominates, while HOBr is the primary species between pH 6.5–8. Beyond pH 9, hypobromite (BrO⁻) forms. To study interactions with aluminum, prepare buffered solutions at target pH levels (e.g., pH 5–9) and quantify species via UV-Vis spectroscopy (HOBr: ε₃₃₁ = 315 M⁻¹cm⁻¹). For aluminum corrosion, use mass loss experiments or electrochemical impedance spectroscopy (EIS) to measure corrosion rates under varying pH conditions. Consider material compatibility by testing aluminum alloys (e.g., 6061-T6) in HOBr/Br₂ solutions .

Q. What experimental methods ensure purity during hypobromous acid synthesis for aluminum reactivity studies?

- Methodological Answer : Synthesize HOBr via bromine-water disproportionation () in a controlled, low-temperature environment (20–25°C). Monitor Br₂ formation using iodometric titration or spectrophotometry. To minimize Br₂ (corrosive to aluminum), maintain pH >6.5 and purge excess Br₂ with inert gas. Validate purity via FTIR (characteristic O-H and Br-O stretches) and adjust reaction stoichiometry to favor HOBr .

Q. How can researchers determine the dominant acid-base species of hypobromous acid in aqueous solutions?

- Methodological Answer : Use the Henderson-Hasselbalch equation with HOBr’s pKa (8.65). For example, at pH 7.0, >90% exists as HOBr. Prepare calibration curves using standard HOBr solutions and measure absorbance at 331 nm. For aluminum studies, adjust pH with phosphate or acetate buffers and validate speciation via ion chromatography or potentiometric titration .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying aluminum dissolution in hypobromous acid solutions?

- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for trace aluminum detection (detection limit: 0.001 μg/L). For time-resolved dissolution kinetics, employ atomic absorption spectroscopy (AAS) with graphite furnace. Pre-treat samples with nitric acid digestion to dissolve aluminum oxides. Validate results against certified reference materials (e.g., NIST SRM 1643e) and include matrix-matched blanks to account for interferences .

Q. How can researchers design experiments to resolve contradictions in hypobromous acid’s biocidal efficacy versus aluminum corrosion?

- Methodological Answer : Conduct parallel studies:

- Biocidal Activity : Use ASTM E2315 (time-kill assays) with E. coli or Pseudomonas aeruginosa in HOBr solutions (pH 5–7). Measure log reduction in colony-forming units (CFUs).

- Corrosion Testing : Perform cyclic polarization tests (ASTM G61) on aluminum coupons in identical solutions. Analyze surface pitting via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) for Br deposition. Compare results to identify pH ranges balancing efficacy and material stability .

Q. What mechanistic insights can be gained from studying hypobromous acid’s oxidation of aluminum surfaces?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to characterize oxide layer composition (Al₂O₃ vs. AlBr₃). Monitor redox reactions via cyclic voltammetry in HOBr solutions (pH 6.5–8.5). For in-situ analysis, employ quartz crystal microbalance (QCM) to track mass changes during oxidation. Compare with thermodynamic predictions using Pourbaix diagrams for Al-Br-H₂O systems .

Q. How do coexisting anions (e.g., chloride, sulfate) affect aluminum’s corrosion in hypobromous acid environments?

- Methodological Answer : Prepare synthetic solutions with varying anion concentrations (e.g., 0.1–1.0 M Cl⁻, SO₄²⁻). Use electrochemical noise analysis (ENA) to detect localized corrosion. For mechanistic studies, combine Raman spectroscopy (to identify surface complexes) and potentiodynamic polarization (to assess passivation breakdown potentials). Include control experiments with pure HOBr solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.